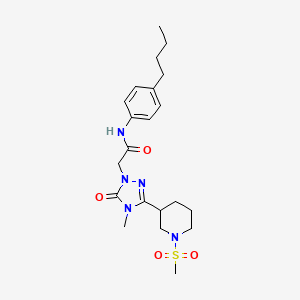

N-(4-butylphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide

Description

N-(4-butylphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a synthetic small molecule featuring a 1,2,4-triazol-5-one core fused with a piperidine ring and a methylsulfonyl group. This structural framework is characteristic of bioactive compounds targeting enzymes or receptors, particularly in kinase or protease inhibition, as triazole derivatives are known for their diverse pharmacological applications . The methylsulfonyl group may improve solubility and hydrogen-bonding interactions, while the 4-butylphenyl chain could influence steric and hydrophobic interactions in binding pockets .

Properties

IUPAC Name |

N-(4-butylphenyl)-2-[4-methyl-3-(1-methylsulfonylpiperidin-3-yl)-5-oxo-1,2,4-triazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N5O4S/c1-4-5-7-16-9-11-18(12-10-16)22-19(27)15-26-21(28)24(2)20(23-26)17-8-6-13-25(14-17)31(3,29)30/h9-12,17H,4-8,13-15H2,1-3H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVXSOUNGKHTJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)N(C(=N2)C3CCCN(C3)S(=O)(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-butylphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A triazole ring , which is known for its diverse biological activities.

- A piperidine moiety , often associated with various pharmacological effects.

- An acetanilide backbone , which enhances lipophilicity and bioavailability.

Chemical Formula

The molecular formula of the compound is .

Antimicrobial Activity

Research indicates that compounds containing triazole and piperidine structures exhibit significant antimicrobial properties. For instance:

- In vitro studies have shown that similar triazole derivatives demonstrate potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- The minimum inhibitory concentration (MIC) of related compounds has been reported to be comparable to conventional antibiotics, suggesting potential as antimicrobial agents .

Anticancer Properties

Triazole derivatives are also recognized for their anticancer activities:

- Cell line studies have demonstrated that compounds similar to this compound can inhibit cancer cell proliferation in various models, including breast and colon cancer cell lines .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties:

- Cox-II inhibition : Studies on related pyrazole derivatives have shown effective inhibition of cyclooxygenase enzymes, which are critical in the inflammatory pathway. The IC50 values reported for similar compounds indicate significant potency against COX-II .

Other Biological Activities

Additional biological activities attributed to compounds with similar structures include:

- Antioxidant Activity : Many pyrazole derivatives possess antioxidant properties due to their ability to scavenge free radicals .

- Neuroprotective Effects : Some studies suggest that these compounds may exhibit neuroprotective effects through mechanisms involving monoamine oxidase inhibition .

Table 1: Summary of Biological Activities

Research Findings

A comprehensive study conducted on similar compounds evaluated their binding affinity to bovine serum albumin (BSA), indicating a strong interaction that could enhance their pharmacokinetic profiles. The study also highlighted the importance of structural modifications in optimizing biological activity .

Scientific Research Applications

N-(4-butylphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a complex organic compound with a molecular weight of approximately 408.5 g/mol. It is characterized by a unique structure incorporating multiple functional groups, including a butylphenyl moiety and a piperidinyl group linked to a triazole derivative.

Chemical Properties and Reactivity

The chemical reactivity of this compound can be attributed to its functional groups. The triazole ring allows for potential nucleophilic substitutions and coordination chemistry. The methylsulfonyl group can undergo oxidation or hydrolysis reactions, while the acetamide functionality may participate in acylation or amidation reactions.

Potential Applications

this compound has potential applications in pharmaceuticals, particularly as an antifungal or antibacterial agent. Its unique structure may also lend itself to further modifications for drug development in treating resistant strains of pathogens.

Structural Similarities

Several compounds share structural similarities with this compound.

| Compound Name | Structure | Notable Features |

|---|---|---|

| 1-[2-(4-fluorophenoxy)phenyl]-3-methylurea | Similar aromatic and urea moiety | Known for herbicidal activity |

| 2-[pyrimidin-5-yloxy]phenol | Contains a phenolic group | Exhibits antifungal properties |

| 5-amino-N-cyclopropylanilines | Features an amino group | Potential anti-inflammatory effects |

These compounds highlight the diversity within this chemical class while emphasizing the unique combination of functionalities present in N-(4-butylphenyl)-2-(4-methyl...acetamide that may contribute to its distinctive biological activity and potential applications in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

The compound shares a common scaffold with other 1,2,4-triazol-5-one derivatives linked to piperidine and acetamide groups. Key structural variations lie in substituents on the triazole ring, piperidine moiety, and acetamide side chain, which modulate physicochemical properties and biological activity.

Table 1: Structural and Functional Comparison of Analogous Compounds

Functional Implications of Substituents

- Piperidine Substitutions : Methylsulfonyl at piperidin-3-yl (target) vs. piperidin-4-yl () alters spatial orientation in binding pockets. The absence of sulfonyl groups in and reduces polarity, favoring hydrophobic interactions .

- Acetamide Side Chains : The 4-butylphenyl group (target) offers greater hydrophobicity compared to 4-fluorobenzyl () or benzyl (), which may influence bioavailability and target selectivity .

Research Findings and Similarity Analysis

Computational Similarity Assessment

Using molecular fingerprinting (e.g., MACCS or Morgan fingerprints) and Tanimoto/Dice coefficients, the target compound shows moderate similarity (Tanimoto >0.6) to –11 analogs due to shared triazole-piperidine-acetamide scaffolds. However, divergences in substituents reduce similarity scores, underscoring the "activity cliff" phenomenon where minor structural changes lead to significant functional differences .

Q & A

Q. What methodologies are recommended for synthesizing and optimizing this compound?

A universal approach involves coupling N-arylacetamide precursors with heterocyclic moieties under reflux in polar aprotic solvents (e.g., DMF or DMSO). Reaction progress can be monitored via TLC, and intermediates should be purified using column chromatography. Optimization may include adjusting stoichiometry, temperature, or catalysts (e.g., K₂CO₃ for deprotonation) .

Q. How is structural confirmation achieved for this compound?

Use a combination of 1H NMR (to confirm proton environments), IR spectroscopy (to identify functional groups like sulfonyl or carbonyl), LC-MS (for molecular weight verification), and elemental analysis (to validate empirical formulas). Single-crystal X-ray diffraction (as in ) provides definitive stereochemical data .

Q. What computational tools predict its biological activity?

The PASS program predicts pharmacological effects by analyzing structural motifs, while molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins. Cross-validate predictions with in vitro assays (e.g., enzyme inhibition) to prioritize compounds for further study .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?

Discrepancies may arise from force field inaccuracies or solvent effects. Perform ensemble docking (multiple protein conformations) and molecular dynamics simulations to account for flexibility. Validate with orthogonal assays (e.g., SPR for binding kinetics or cellular uptake studies) .

Q. What advanced strategies enhance reaction efficiency for derivatives?

Adopt ICReDD’s integrated approach : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and machine learning to analyze experimental datasets. This reduces trial-and-error by identifying optimal conditions (e.g., solvent, catalyst) through feedback loops between computation and experiment .

Q. How does crystallographic data inform structure-activity relationships (SAR)?

X-ray structures (e.g., ) reveal bond angles, torsion constraints, and non-covalent interactions (e.g., hydrogen bonds). Compare with docking poses to identify critical binding residues. Modify substituents (e.g., methylsulfonyl or piperidinyl groups) to enhance steric or electronic complementarity .

Q. What role does the trifluoromethyl group play in its pharmacokinetics?

The -CF₃ group increases lipophilicity (logP), improving membrane permeability. Use HPLC-derived logD measurements and metabolic stability assays (e.g., liver microsomes) to quantify effects on half-life and bioavailability. Compare with non-fluorinated analogs to isolate contributions .

Q. How can AI-driven simulations optimize its chemical synthesis?

Integrate COMSOL Multiphysics with AI to model heat/mass transfer in reactors. Train neural networks on kinetic data to predict yield under varying conditions (e.g., pressure, temperature). Autonomous labs enable real-time parameter adjustments, minimizing resource waste .

Q. What strategies mitigate impurities during scale-up?

Use Chromolith® HPLC columns for high-resolution impurity profiling. Implement Design of Experiments (DoE) to identify critical process parameters (CPPs). For example, control sulfonation side reactions by optimizing stoichiometry and reaction time .

Q. How can green chemistry principles be applied to its synthesis?

Replace toxic solvents (e.g., DMF) with Cyrene™ or 2-MeTHF . Employ catalytic methods (e.g., enzymatic sulfonation) to reduce waste. Lifecycle assessment (LCA) tools quantify environmental impact, aligning with CRDC’s focus on sustainable engineering .

Methodological Resources

- Experimental Design : CRDC’s RDF2050112 outlines reactor design principles for scaling triazole syntheses .

- Data Analysis : Use PASS and Schrödinger Suite for activity prediction, complemented by PyMol for structural visualization .

- Conflict Resolution : Cross-disciplinary frameworks (e.g., ’s "contested territories" approach) guide iterative hypothesis refinement when data conflicts arise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.